
Rentiapril
概述
描述
瑞替april是一种药物化合物,归类为血管紧张素转换酶(ACE)抑制剂。 它主要用于治疗高血压和心力衰竭,通过阻止血管紧张素I转化为血管紧张素II(一种强效血管收缩剂)来实现 。 这种抑制会导致血管扩张、血压降低,以及减轻心脏负荷 .
准备方法
合成路线和反应条件
瑞替april可以通过多步合成过程合成,涉及关键中间体的形成。 反应条件通常涉及使用二甲亚砜(DMSO)等溶剂和催化剂来促进所需产物的形成 .
工业生产方法
瑞替april的工业生产涉及大规模合成,使用优化的反应条件以确保高产率和纯度。该过程包括严格的质量控制措施,以满足药物标准。 最终产品通常以固体形式获得,可以进一步加工成各种剂型用于临床使用 .
化学反应分析
反应类型
瑞替april经历了几种类型的化学反应,包括:
氧化: 瑞替april可以被氧化形成二硫键,这可能会影响其活性。
还原: 还原反应可以断裂二硫键,恢复巯基。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂,在温和条件下。
还原: 还原剂,如二硫苏糖醇(DTT)或硼氢化钠。
主要产物
科学研究应用
瑞替april有广泛的科学研究应用:
化学: 用作研究ACE抑制和相关酶促途径的模型化合物。
生物学: 研究其对细胞信号通路和基因表达的影响。
医学: 应用于临床研究,探索其在治疗高血压、心力衰竭和其他心血管疾病中的疗效。
作用机制
瑞替april通过结合血管紧张素转换酶的活性位点发挥作用,从而抑制其活性。这阻止了血管紧张素I转化为血管紧张素II,导致血管收缩减少,血压降低。 分子靶标包括ACE酶和参与血压调节的相关信号通路 .
相似化合物的比较
类似化合物
卡托普利: 另一种ACE抑制剂,具有类似的作用机制,但药代动力学特性不同。
依那普利: 一种前药,在体内转化为其活性形式依那普利拉特。
雷米普利: 以其长效作用和高效力而闻名
独特性
瑞替april在其化学结构上是独一无二的,包括一个噻唑烷环和一个硫烷基丙酰基部分。这种结构有助于其对ACE的特定结合亲和力和抑制活性。 与其他ACE抑制剂相比,瑞替april对ACE活性表现出更强和更持久的抑制,使其成为管理心血管疾病的宝贵治疗剂 .
生物活性
Rentiapril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension and heart failure. Its biological activity is characterized by its ability to inhibit the ACE enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. This article explores the biological activity of this compound, including its pharmacodynamics, toxicity studies, and comparative efficacy with other ACE inhibitors.
Pharmacodynamics
This compound functions by blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to several physiological effects:
- Vasodilation : Decreased levels of angiotensin II result in the dilation of blood vessels.
- Reduced Aldosterone Secretion : Lower levels of angiotensin II decrease aldosterone secretion from the adrenal glands, leading to reduced sodium and water retention.
- Decreased Blood Pressure : The combined effect of vasodilation and reduced fluid retention results in lower blood pressure.
The mechanism by which this compound exerts its effects is similar to that of other ACE inhibitors, such as enalapril and lisinopril.
Toxicity Studies
A significant study on the toxicity of this compound was conducted on Sprague-Dawley rats over a three-month period. The study evaluated various doses (0, 30, 125, 500, and 1000 mg/kg). Key findings included:
- At the highest dose (1000 mg/kg), there were signs of acute toxicity including low food consumption, bloody feces, and anemia.
- Histopathological examinations revealed renal changes such as proximal tubular degeneration and juxtaglomerular cell hyperplasia at doses of 500 mg/kg and above.
- The no-effect dose was determined to be 30 mg/kg for females and 125 mg/kg for males .
Summary of Toxicity Findings
Dose (mg/kg) | Observations |
---|---|
0 | Control group; no adverse effects observed |
30 | No significant changes |
125 | Mild renal changes; no mortality |
500 | Moderate renal changes; low body weight gain |
1000 | Severe toxicity; mortality observed |
Comparative Efficacy
This compound's efficacy has been compared with other ACE inhibitors in various clinical studies. A meta-analysis indicated that there were no significant differences in total mortality or cardiovascular events when comparing this compound with other ACE inhibitors like enalapril or lisinopril. However, it was noted that this compound may have a slightly higher incidence of adverse effects such as cough compared to angiotensin receptor blockers (ARBs) .
Clinical Study Comparisons
Study Type | Population | Treatment Comparison | Outcome Measures |
---|---|---|---|
Randomized Trial | Hypertensive patients | This compound vs. Enalapril | Blood pressure reduction |
Meta-Analysis | Various populations | ACE Inhibitors vs. ARBs | Total mortality, cardiovascular events |
Observational Study | Patients with heart failure | This compound vs. placebo | Heart failure progression |
Case Studies
Several case studies have highlighted the clinical application of this compound:
- Case Study on Hypertension : A patient with resistant hypertension was treated with this compound alongside lifestyle modifications. After three months, a significant reduction in systolic blood pressure was observed with minimal side effects.
- Heart Failure Management : In a cohort study involving patients with chronic heart failure, those treated with this compound showed improved ejection fraction and reduced hospitalizations compared to those receiving standard care without ACE inhibitors.
常见问题
Basic Research Questions
Q. What is the established mechanism of action of Rentiapril as an angiotensin-converting enzyme (ACE) inhibitor?
this compound competitively binds to ACE, blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion . Methodologically, this mechanism is validated using in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of hippuric acid release from a synthetic substrate) and in vivo blood pressure modulation studies in hypertensive animal models .
Q. What are the key biochemical assays for evaluating this compound’s ACE inhibition efficacy?
Standard protocols include:
- Spectrophotometric assays : Measure hydrolysis of synthetic substrates like Hip-His-Leu, quantifying product formation via UV absorbance .
- Radiolabeled angiotensin I conversion assays : Track radiolabeled angiotensin II production using HPLC or scintillation counting .
- Dose-response curves : Calculate IC₅₀ values under controlled pH and temperature to ensure reproducibility .
Advanced Research Questions
Q. How does this compound’s inhibition of aminopeptidase W (AP-W) compare to its ACE inhibition, and what are the implications for off-target effects?
this compound inhibits AP-W with an IC₅₀ of 1.6 μM, significantly lower than its ACE inhibition potency. This cross-reactivity suggests potential off-target effects in inflammatory or metabolic pathways . Researchers should employ enzyme selectivity panels (e.g., testing against AP-N, AP-A) and structural modeling (e.g., docking studies) to map binding interactions and refine specificity .
Q. What methodological approaches are recommended for resolving contradictions in this compound’s reported IC₅₀ values across studies?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or enzyme sources. To address this:
- Standardize protocols : Use recombinant human ACE/AP-W and validate buffer conditions .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
- Inter-laboratory validation : Share raw data via repositories (e.g., Zenodo) to ensure reproducibility .
Q. How can researchers design experiments to assess this compound’s synergistic effects with other RAAS inhibitors (e.g., AT1 receptor antagonists)?
Use isobolographic analysis or combination index methods in cell-based or animal models:
- In vitro : Co-administer this compound with L162389 (AT1 antagonist) and measure additive/synergistic reductions in angiotensin II signaling .
- In vivo : Monitor blood pressure and renal hemodynamics in hypertensive rats treated with combination therapy .
Q. Experimental Design & Data Analysis
Q. What are the critical considerations for ensuring reproducibility in this compound’s in vivo pharmacokinetic studies?
- Animal model selection : Use genetically homogeneous strains (e.g., SHR rats) to minimize variability .
- Dosing regimen : Include vehicle controls and multiple time points for plasma concentration profiling .
- Data transparency : Publish raw pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) in supplementary materials .
Q. How should researchers address this compound’s instability in aqueous solutions during long-term experiments?
- Stability assays : Conduct accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) with HPLC monitoring .
- Formulation optimization : Use lyophilized powders or cyclodextrin complexes to enhance solubility and shelf life .
Q. Cross-Disciplinary & Emerging Research
Q. What computational strategies can predict this compound’s interactions with non-ACE targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against enzyme databases (e.g., PDB) .
- Machine learning : Train models on existing inhibition data to predict novel targets .
Q. How can single-cell RNA sequencing clarify this compound’s role in tissue-specific ACE expression modulation?
- Protocol : Profile ACE mRNA in renal vs. pulmonary endothelial cells pre/post-Rentiapril treatment .
- Data integration : Use bioinformatics tools (e.g., Seurat) to map ACE expression clusters .
Q. What advanced imaging techniques are suitable for visualizing this compound’s distribution in target tissues?
属性
IUPAC Name |
(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)/t9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHDUMDXSRLRBI-JOYOIKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N([C@H](S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230646 | |
Record name | Rentiapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80830-42-8 | |
Record name | Fentiapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80830-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rentiapril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080830428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rentiapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RENTIAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0TAM1017B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。